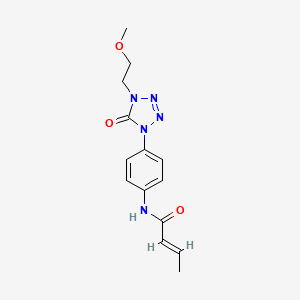

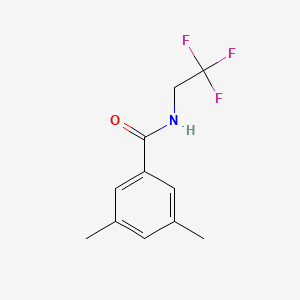

![molecular formula C11H12ClNO2S2 B2446123 (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797335-35-3](/img/structure/B2446123.png)

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, also known as SCH 23390, is a selective dopamine D1 receptor antagonist that has been extensively studied for its potential therapeutic applications. In

Applications De Recherche Scientifique

Synthesis of Bicyclic Compounds

In the realm of synthetic organic chemistry, the compound has been investigated for its potential in the synthesis of 2-azabicyclo[3.2.1]oct-3-enes. These compounds, including examples with a spiro center at C(8), can be obtained through reactions involving anions derived from 1,3-diketones or cyclopentadiene. This process highlights the compound's utility in generating structures with low antimicrobial and hypotensive activity, as established through pharmacological examination (Gregory, Bullock, & Chen, 1985).

Molecular Recognition and Complexation

Research into molecular recognition has explored the complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes, including 2,3-diazabicyclo[2.2.1]hept-2-ene. These findings reveal strong binding attributed to spherical shape complementarity, offering insights into aqueous host-guest chemistry and demonstrating the compound's potential in designing supramolecular sensor systems (Bakirci, Koner, & Nau, 2005).

Antibacterial and β-Lactamase Inhibitory Activity

The compound has also been utilized in the synthesis of 5, 6-cis-carbapenems with a sulfonyl group in the C-6 side-chain. These synthesized carbapenems have shown high stability to mouse kidney homogenate and exhibit good antibacterial activity along with potent β-lactamase inhibitory activity, indicating their potential therapeutic applications (Tamura, Natsugari, Kawano, Matsushita, Yoshioka, & Ochiai, 1987).

Stereoselective Synthesis in Drug Development

Furthermore, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors has been reported, showcasing the compound's relevance in the development of targeted cancer therapies. This research emphasizes the compound's role in the precise and controlled synthesis of pharmacologically active metabolites, highlighting its importance in drug development processes (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).

Propriétés

IUPAC Name |

8-(5-chlorothiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-2-1-3-9(13)5-4-8/h1-2,6-9H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEIRXQJXJGIDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2446042.png)

![N-[2-[1-(Furan-2-yl)ethyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2446048.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)

![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2446054.png)

![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)